molecular formula C17H15Cl3NO3P B2877374 ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate CAS No. 64950-23-8

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate

Cat. No.: B2877374
CAS No.: 64950-23-8
M. Wt: 418.63
InChI Key: IZJXSBPPKSPIKH-UHFFFAOYSA-N
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Description

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate is a complex organic compound with a unique structure that includes both chlorinated and phosphinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl phosphinate in the presence of a base to form the intermediate product. This intermediate is then reacted with 2,2-dichloro-1-vinyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The chlorinated groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.

Scientific Research Applications

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate exerts its effects involves interaction with specific molecular targets. The chlorinated and phosphinated groups in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,2-dichloro-1-(4-chlorobenzamido)vinyl)phosphonate
  • Phenyl (2,2-dichloro-1-(4-chlorobenzamido)vinyl)phosphinate
  • Ethyl (2,2-dichloro-1-(4-chlorobenzamido)vinyl)phosphine oxide

Uniqueness

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate is unique due to its specific combination of chlorinated and phosphinated groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3NO3P/c1-2-24-25(23,14-6-4-3-5-7-14)17(15(19)20)21-16(22)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJXSBPPKSPIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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